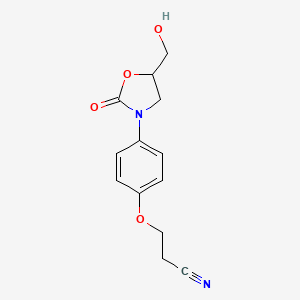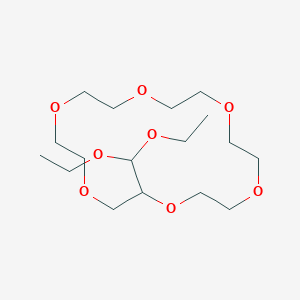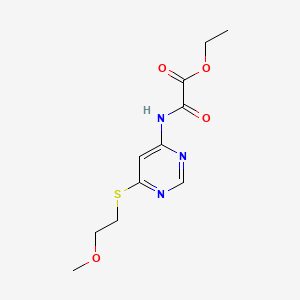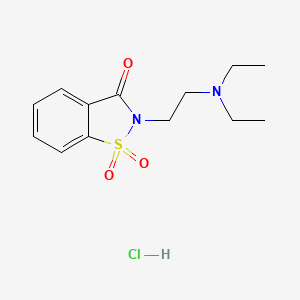
3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile is a complex organic compound with a unique structure that includes an oxazolidinone ring, a phenoxy group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile typically involves multiple steps, starting with the preparation of the oxazolidinone ring. One common method is the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring. This intermediate can then be reacted with a phenol derivative to introduce the phenoxy group. Finally, the nitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3-(4-(5-(Carboxy)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile.
Reduction: Formation of 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanamine.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to active sites or forming covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanoic acid
- 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanamine
- 3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propyl chloride
Uniqueness
3-(4-(5-(Hydroxymethyl)-2-oxo-3-oxazolidinyl)phenoxy)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that lack the nitrile group or have different substituents.
Propriétés
Numéro CAS |
73422-65-8 |
|---|---|
Formule moléculaire |
C13H14N2O4 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
3-[4-[5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]propanenitrile |
InChI |
InChI=1S/C13H14N2O4/c14-6-1-7-18-11-4-2-10(3-5-11)15-8-12(9-16)19-13(15)17/h2-5,12,16H,1,7-9H2 |
Clé InChI |
VMMLORIHQJEELS-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)N1C2=CC=C(C=C2)OCCC#N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(But-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14448184.png)

![15-{[tert-Butyl(dimethyl)silyl]oxy}pentadecanoic acid](/img/structure/B14448193.png)
![4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B14448196.png)


![Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B14448225.png)
![6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine](/img/structure/B14448226.png)



![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)

